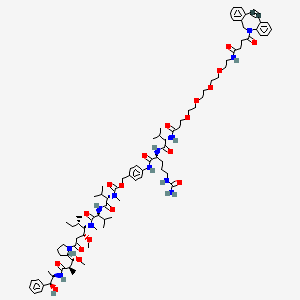
5-Hydroxy Flunixin-d3 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-Hydroxy Flunixin-d3 (Major) involves the incorporation of deuterium into the 5-Hydroxy Flunixin molecule. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction:
Hydroxylation: The hydroxylation of the Flunixin molecule to introduce the hydroxyl group at the 5-position.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-Hydroxy Flunixin-d3 (Major) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Hydroxy Flunixin-d3 (Major) is used extensively in scientific research, particularly in the following areas:
Pharmacokinetics: As a stable isotope-labeled compound, it is used to study the pharmacokinetics and metabolism of Flunixin in biological systems.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques to quantify Flunixin and its metabolites.
Veterinary Medicine: Research on drug residues in animal-derived food products, ensuring food safety and compliance with regulatory standards.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy Flunixin-d3 (Major) is similar to that of Flunixin. It exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation, pain, and fever . The deuterium labeling does not significantly alter the mechanism of action but aids in tracing and quantifying the compound in research studies .
Comparación Con Compuestos Similares
5-Hydroxy Flunixin-d3 (Major) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
5-Hydroxy Flunixin: The non-labeled version of the compound.
Flunixin: The parent compound without the hydroxyl group at the 5-position.
Other Deuterium-Labeled Non-Steroidal Anti-Inflammatory Drugs: Compounds like deuterium-labeled ibuprofen or naproxen, which are used for similar research purposes.
The uniqueness of 5-Hydroxy Flunixin-d3 (Major) lies in its application as a stable isotope-labeled compound, providing enhanced accuracy and reliability in scientific research .
Propiedades
Fórmula molecular |
C14H11F3N2O3 |
|---|---|
Peso molecular |
315.26 g/mol |
Nombre IUPAC |
5-hydroxy-2-[2-(trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O3/c1-7-10(14(15,16)17)3-2-4-11(7)19-12-9(13(21)22)5-8(20)6-18-12/h2-6,20H,1H3,(H,18,19)(H,21,22)/i1D3 |
Clave InChI |
JSXNJGKWSWRIGA-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C=CC=C1NC2=C(C=C(C=N2)O)C(=O)O)C(F)(F)F |
SMILES canónico |
CC1=C(C=CC=C1NC2=C(C=C(C=N2)O)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


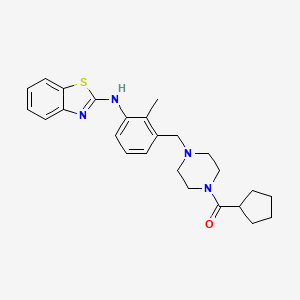

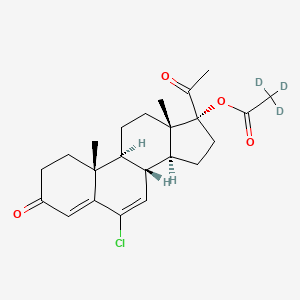



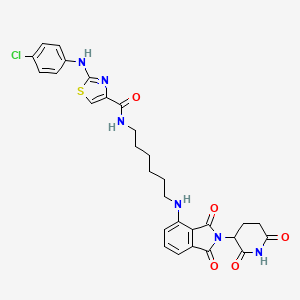

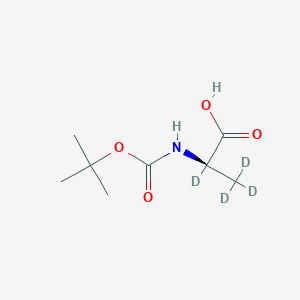
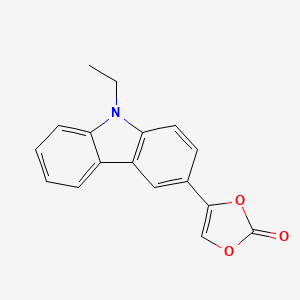
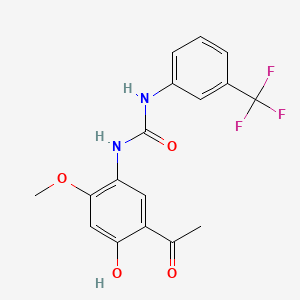

![[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12417272.png)
